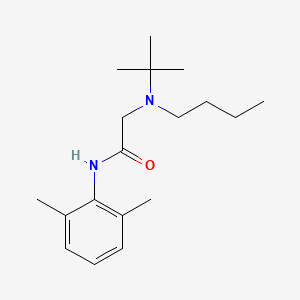![molecular formula C6H5ClN6 B14638038 3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 55428-88-1](/img/structure/B14638038.png)
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that features a unique structure combining pyrimidine and triazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine typically involves the condensation of 6-hydrazinyluracil with various aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO₂), followed by intramolecular cyclization to yield the desired triazine derivative . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反应分析
Types of Reactions
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nitrous Acid (HNO₂): Used for nitrosation of hydrazones.
Dimethylformamide-Dimethylacetal (DMF-DMA): Used for methylation and cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimido[5,4-e][1,2,4]triazines and pyrazolopyrimidines, which exhibit significant biological activities .
科学研究应用
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly against human lung carcinoma (A549) cell lines.
Pharmaceutical Research: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It is used in the synthesis of various derivatives that exhibit antibacterial, antiviral, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine is unique due to its specific structural features and the presence of a chloromethyl group, which allows for further functionalization and derivatization. This enhances its potential as a versatile scaffold for drug development.
属性
CAS 编号 |
55428-88-1 |
|---|---|
分子式 |
C6H5ClN6 |
分子量 |
196.60 g/mol |
IUPAC 名称 |
3-(chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine |
InChI |
InChI=1S/C6H5ClN6/c7-1-3-11-4-5(8)9-2-10-6(4)13-12-3/h2H,1H2,(H2,8,9,10,13) |
InChI 键 |
ZCXSBUMKSGCXBR-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N=NC(=N2)CCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanethione](/img/structure/B14637979.png)
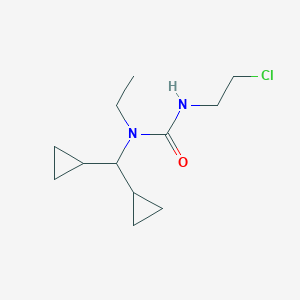

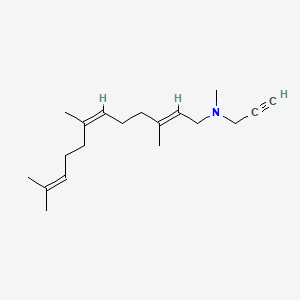
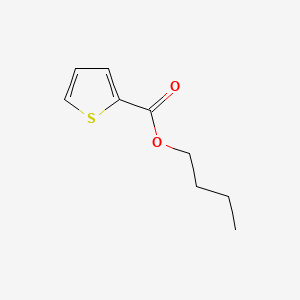
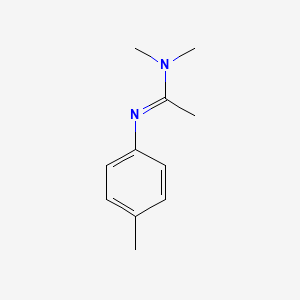
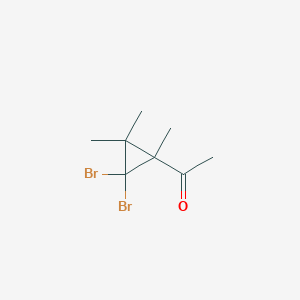
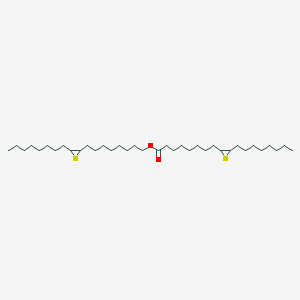
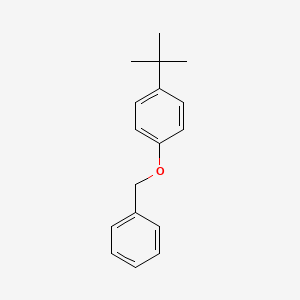
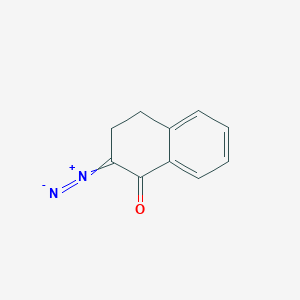

![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
